molecular formula C16H24O2 B103238 1H-3a,6-Methanoazulene-3-carboxylic acid, octahydro-7,7-dimethyl-8-methylene-, methyl ester, (3S,3aR,6R,8aS)- CAS No. 18444-89-8

1H-3a,6-Methanoazulene-3-carboxylic acid, octahydro-7,7-dimethyl-8-methylene-, methyl ester, (3S,3aR,6R,8aS)-

Cat. No.: B103238
CAS No.: 18444-89-8
M. Wt: 248.36 g/mol
InChI Key: DZVKVIGAEDEAIN-UHFFFAOYSA-N
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Description

Methyl [3S-(3alpha,3aalpha,6alpha,8aalpha)]-octahydro-7,7-dimethyl-8-methylene-1H-3a,6-methanoazulen is a complex organic compound with the molecular formula C16H24O2. It is known for its unique structure, which includes a methanoazulene core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-3a,6-Methanoazulene-3-carboxylic acid, octahydro-7,7-dimethyl-8-methylene-, methyl ester, (3S,3aR,6R,8aS)- typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the methanoazulene core, followed by functional group modifications to introduce the methyl and methylene groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl [3S-(3alpha,3aalpha,6alpha,8aalpha)]-octahydro-7,7-dimethyl-8-methylene-1H-3a,6-methanoazulen undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl [3S-(3alpha,3aalpha,6alpha,8aalpha)]-octahydro-7,7-dimethyl-8-methylene-1H-3a,6-methanoazulen has several scientific research applications, including:

    Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable model for understanding complex organic reactions.

    Biology: It is used in biological studies to investigate its potential effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as its use as a precursor for drug development.

    Industry: The compound’s unique properties make it useful in various industrial applications, including the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1H-3a,6-Methanoazulene-3-carboxylic acid, octahydro-7,7-dimethyl-8-methylene-, methyl ester, (3S,3aR,6R,8aS)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-3a,6-Methanoazulene-3-carboxylic acid, octahydro-7,7-dimethyl-8-methylene-, methyl ester, (3S,3aR,6R,8aS)- include other methanoazulene derivatives and compounds with similar structural motifs.

Uniqueness

What sets 1H-3a,6-Methanoazulene-3-carboxylic acid, octahydro-7,7-dimethyl-8-methylene-, methyl ester, (3S,3aR,6R,8aS)- apart is its specific arrangement of functional groups and the presence of the methylene group, which imparts unique reactivity and properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

18444-89-8

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

methyl (1R,2S,5S,8R)-7,7-dimethyl-6-methylidenetricyclo[6.2.1.01,5]undecane-2-carboxylate

InChI

InChI=1S/C16H24O2/c1-10-12-5-6-13(14(17)18-4)16(12)8-7-11(9-16)15(10,2)3/h11-13H,1,5-9H2,2-4H3/t11-,12-,13-,16-/m1/s1

InChI Key

DZVKVIGAEDEAIN-UHFFFAOYSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@@]3(C2)[C@@H](C1=C)CC[C@@H]3C(=O)OC)C

SMILES

CC1(C2CCC3(C2)C(C1=C)CCC3C(=O)OC)C

Canonical SMILES

CC1(C2CCC3(C2)C(C1=C)CCC3C(=O)OC)C

18444-89-8

Origin of Product

United States

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